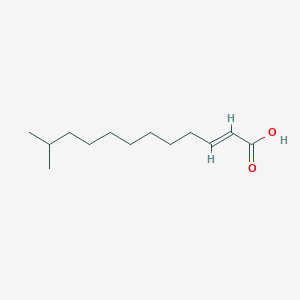

(E)-11-methyldodec-2-enoic acid

概要

説明

(E)-11-methyldodec-2-enoic acid is an organic compound characterized by the presence of a double bond between the second and third carbon atoms and a methyl group attached to the eleventh carbon atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-11-methyldodec-2-enoic acid typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including catalytic hydrogenation and esterification processes. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation of precursor compounds to yield the desired product.

化学反応の分析

Types of Reactions

(E)-11-methyldodec-2-enoic acid can undergo various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) to form diols or carboxylic acids.

Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in aqueous solution or osmium tetroxide (OsO4) in the presence of a co-oxidant.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.

Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) for esterification or amidation reactions.

Major Products Formed

Oxidation: Formation of diols or carboxylic acids.

Reduction: Formation of saturated fatty acids.

Substitution: Formation of esters, amides, or other derivatives.

科学的研究の応用

Organic Synthesis

Building Block for Enamides

(E)-11-methyldodec-2-enoic acid serves as a crucial precursor in organic synthesis, particularly for the production of enamides. Enamides are versatile intermediates in organic chemistry, utilized in the synthesis of various pharmaceuticals and agrochemicals. A notable study by Brettle and Mosedale (1988) demonstrated the utility of this compound in synthesizing enamides through condensation reactions, highlighting its significance as a building block in organic chemistry .

Pharmacological Potential

Therapeutic Applications

Recent research suggests that this compound may possess pharmacological properties that could be beneficial in treating various medical conditions. Investigations are ongoing to evaluate its effects on biological systems, including potential anti-inflammatory and antimicrobial activities. Preliminary studies indicate that compounds with similar structures exhibit significant biological activities, which raises interest in exploring the therapeutic potential of this compound .

Biochemical Interactions

Biological Activities

The compound interacts with various biological systems, showing promise in modulating metabolic pathways. Its structural characteristics allow it to engage with cellular receptors and enzymes, potentially influencing metabolic processes. Studies have indicated that unsaturated fatty acids can play roles in signaling pathways related to inflammation and cell proliferation, suggesting that this compound may have similar effects .

Research Findings

- Synthesis of Enamides : Brettle and Mosedale's work demonstrated the effective use of this compound in synthesizing enamides through a condensation reaction with amines, showcasing its utility in creating complex organic molecules .

- Biological Activity Assessment : Studies assessing the antimicrobial properties of fatty acids similar to this compound have shown promising results against various bacterial strains, indicating potential applications in developing new antimicrobial agents .

- Metabolic Pathway Interaction : Research into unsaturated fatty acids has revealed their roles in metabolic regulation and inflammation pathways, suggesting that this compound may similarly influence these processes .

作用機序

The mechanism of action of (E)-11-methyldodec-2-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it may interact with specific enzymes, modulating their activity and influencing metabolic pathways.

類似化合物との比較

Similar Compounds

Oleic Acid: An unsaturated fatty acid with a double bond at the ninth carbon atom.

Linoleic Acid: A polyunsaturated fatty acid with double bonds at the ninth and twelfth carbon atoms.

Palmitoleic Acid: An unsaturated fatty acid with a double bond at the seventh carbon atom.

Uniqueness

(E)-11-methyldodec-2-enoic acid is unique due to its specific double bond position and the presence of a methyl group at the eleventh carbon atom. This structural feature imparts distinct chemical properties and potential biological activities, differentiating it from other unsaturated fatty acids.

生物活性

(E)-11-methyldodec-2-enoic acid, also known as trans-dodec-2-enoic acid, is a fatty acid characterized by its unique structure, which includes a 13-carbon chain with a double bond between the second and third carbons and a methyl group at the 11th carbon position. This compound has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology.

- Molecular Formula : C₁₃H₂₄O₂

- Structure : Contains a trans configuration at the double bond, influencing its biological activity.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties :

-

Impact on Cellular Processes :

- The compound is believed to interact with cellular membranes, affecting their fluidity and permeability, which may influence various metabolic pathways .

-

Potential Therapeutic Applications :

- Ongoing research is exploring its potential in treating inflammatory conditions and infections due to its antimicrobial properties .

The mechanism of action for this compound involves:

- Integration into Lipid Bilayers : The compound can integrate into cellular membranes, altering their properties and potentially affecting the function of membrane-bound enzymes.

- Modulation of Enzyme Activity : It may interact with specific enzymes, influencing metabolic pathways crucial for cellular function .

Table 1: Summary of Biological Activities

Case Study: Modulation of Antibiotic Sensitivity

A study conducted by researchers demonstrated that this compound significantly increased the sensitivity of Pseudomonas aeruginosa to antibiotics like tobramycin. In vitro assays revealed that the addition of this compound led to a notable decrease in bacterial resistance, highlighting its potential as an adjuvant therapy in antibiotic treatments .

In vivo experiments further supported these findings, where mice infected with P. aeruginosa showed reduced bacterial loads when treated with both tobramycin and this compound compared to treatment with tobramycin alone .

特性

IUPAC Name |

(E)-11-methyldodec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)/b11-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTXNGAQYNSTHI-PKNBQFBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCC/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601347871 | |

| Record name | (2E)-11-Methyl-2-dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677354-24-4 | |

| Record name | (2E)-11-Methyl-2-dodecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601347871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。